molecular formula C25H17BrN2O3 B10906556 N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-9H-xanthene-9-carbohydrazide

N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-9H-xanthene-9-carbohydrazide

Cat. No.: B10906556
M. Wt: 473.3 g/mol
InChI Key: NGMLPRUGLNOWRP-JFLMPSFJSA-N
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Description

N’~9~-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9H-XANTHENE-9-CARBOHYDRAZIDE is a complex organic compound that features a xanthene core structure with a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~9~-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9H-XANTHENE-9-CARBOHYDRAZIDE typically involves the condensation of 9H-xanthene-9-carbohydrazide with an aldehyde or ketone derivative of 5-(3-bromophenyl)-2-furyl. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~9~-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9H-XANTHENE-9-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

N’~9~-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9H-XANTHENE-9-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be employed in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’~9~-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9H-XANTHENE-9-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~9~-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9H-XANTHENE-9-CARBOHYDRAZIDE is unique due to its specific combination of a xanthene core with a bromophenyl-furyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C25H17BrN2O3

Molecular Weight

473.3 g/mol

IUPAC Name

N-[(E)-[5-(3-bromophenyl)furan-2-yl]methylideneamino]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C25H17BrN2O3/c26-17-7-5-6-16(14-17)21-13-12-18(30-21)15-27-28-25(29)24-19-8-1-3-10-22(19)31-23-11-4-2-9-20(23)24/h1-15,24H,(H,28,29)/b27-15+

InChI Key

NGMLPRUGLNOWRP-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N/N=C/C4=CC=C(O4)C5=CC(=CC=C5)Br

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN=CC4=CC=C(O4)C5=CC(=CC=C5)Br

Origin of Product

United States

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